REACTION_CXSMILES
|
C[Mg]Cl.[CH2:4]([C:6]1[C:14]2[C:9](=[N:10][CH:11]=[CH:12][N:13]=2)[NH:8][C:7]=1[C:15]1[CH:20]=[CH:19][C:18](CC=O)=[CH:17][CH:16]=1)[CH3:5].C([O:27][CH2:28][CH3:29])(=O)C.[CH3:30]CCCCCC>O1CCCC1>[CH2:4]([C:6]1[C:14]2[C:9](=[N:10][CH:11]=[CH:12][N:13]=2)[NH:8][C:7]=1[C:15]1[CH:20]=[CH:19][C:18]([C:28]([OH:27])([CH3:29])[CH3:30])=[CH:17][CH:16]=1)[CH3:5] |f:2.3|
|
Name
|
|
Quantity
|
81.3 mL
|
Type
|
reactant
|
Smiles
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C[Mg]Cl
|
Name
|
|
Quantity
|
116 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
compound 4
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(NC2=NC=CN=C21)C2=CC=C(C=C2)CC=O
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Name
|
|
Quantity
|
348 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
ethyl acetate n-heptane
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(=O)OCC.CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
over ninety minutes
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Type
|
CUSTOM
|
Details
|
at about 0° C.
|
Type
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ADDITION
|
Details
|
by the rate of addition
|
Type
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ADDITION
|
Details
|
A bright yellow solution was observed on addition
|
Type
|
CUSTOM
|
Details
|
The batch was quenched by the careful addition of a saturated, aqueous solution of sodium bicarbonate (about 660 mL)
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Type
|
ADDITION
|
Details
|
ethyl acetate (250 mL) and water (250 mL) were added to the mixture
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Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
EXTRACTION
|
Details
|
re-extracted with ethyl acetate (2×250 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×200 mL)
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Type
|
CONCENTRATION
|
Details
|
concentrated on the Buchi at a bath temperature of 40° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(NC2=NC=CN=C21)C2=CC=C(C=C2)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 109% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |